Tetracontane

Catalog No.
S793595
CAS No.
4181-95-7
M.F
C40H82
M. Wt
563.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracontane

CAS Number

4181-95-7

Product Name

Tetracontane

IUPAC Name

tetracontane

Molecular Formula

C40H82

Molecular Weight

563.1 g/mol

InChI

InChI=1S/C40H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3

InChI Key

KUPLEGDPSCCPJI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Synonyms

Alkane C40

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Reference Compound and Calibration Standard

Due to its well-defined structure and predictable behavior, tetracontane serves as a valuable reference compound and calibration standard in several analytical techniques. In chromatography, for instance, tetracontane's retention time helps researchers identify and quantify other analytes present in a sample [1]. Similarly, its mass spectrum provides a reference point for mass spectrometry analysis [2].

[1] Tetracontane = 95.0 GC 4181-95-7 Sigma-Aldrich: [2] PubChem

Tetracontane is a straight-chain alkane with the chemical formula C40H82C_{40}H_{82}. It consists of 40 carbon atoms and is classified as a long-chain hydrocarbon. Tetracontane appears as a colorless, waxy solid at room temperature and has a melting point of approximately 43–44 °C. It is insoluble in water but soluble in organic solvents like hexane and benzene . Its structure features a linear arrangement of carbon atoms, making it part of the n-alkane family, which is characterized by saturated hydrocarbons.

  • Combustion: When burned in the presence of oxygen, tetracontane produces carbon dioxide and water. The balanced reaction can be represented as:
    C40H82+62.5O240CO2+41H2OC_{40}H_{82}+62.5O_2\rightarrow 40CO_2+41H_2O
  • Hydrogenation: Under specific conditions, tetracontane can be hydrogenated to yield higher alkanes.
  • Thermal Degradation: Tetracontane can decompose at high temperatures, leading to smaller hydrocarbons and other byproducts .

Tetracontane has shown limited biological activity. It is not classified as toxic or carcinogenic according to various safety data sheets . Its primary use in biological contexts is as a model compound for studying the thermal degradation processes of larger polymers, such as polyethylene. The compound's stability and inertness make it suitable for various experimental applications without significant biological interactions .

Tetracontane can be synthesized through several methods:

  • Fractional Distillation: It can be isolated from petroleum fractions through fractional distillation, where longer-chain hydrocarbons are separated based on boiling points.
  • Chemical Synthesis: Laboratory synthesis may involve the oligomerization of smaller alkanes or the Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons.
  • Biological Synthesis: Certain microorganisms can produce long-chain alkanes, including tetracontane, through metabolic processes .

Tetracontane has various applications across different fields:

  • Industrial Uses: It is used in the production of lubricants and as a component in wax formulations due to its low volatility and high stability.
  • Research: Tetracontane serves as a standard reference compound in analytical chemistry and materials science for studying hydrocarbon properties.
  • Cosmetic Industry: It can be found in certain cosmetic formulations due to its emollient properties.

Research on tetracontane's interactions primarily focuses on its stability and behavior under thermal stress rather than direct biological interactions. Studies indicate that tetracontane does not react significantly with other substances under normal conditions, making it a stable compound for industrial applications. Its thermal degradation pathways have been modeled to understand its behavior in polymer degradation processes .

Tetracontane belongs to a family of long-chain alkanes. Here are some similar compounds along with their unique characteristics:

CompoundFormulaUnique Characteristics
HexadecaneC16H34C_{16}H_{34}Commonly used as a standard in chromatography.
OctadecaneC18H38C_{18}H_{38}Used in phase change materials due to its melting point.
EicosaneC20H42C_{20}H_{42}Found in natural waxes; exhibits similar properties but shorter chain length.
TriacontaneC30H62C_{30}H_{62}Shares similar applications but with different melting points and solubility characteristics.

Tetracontane's uniqueness lies in its longer carbon chain compared to these compounds, giving it distinct physical properties such as higher melting points and lower volatility.

XLogP3

21.3

Melting Point

82.0 °C

UNII

I79S9IXB9Y

Other CAS

4181-95-7

Wikipedia

Tetracontane

General Manufacturing Information

Tetracontane: ACTIVE

Dates

Modify: 2023-08-15

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